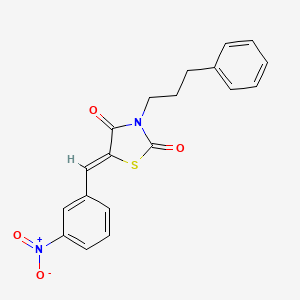

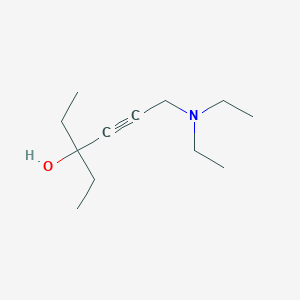

![molecular formula C13H15N7OS B4627175 2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)

2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide" involves complex chemical reactions. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been achieved using MS, IR, CHN, and 1H NMR spectral data, indicating a diverse structural formation process (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to our compound of interest is often determined using advanced techniques such as X-ray diffractometry. For example, the crystal structure of 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide was elucidated, revealing intramolecular hydrogen bonding and an extended planar structural pattern, which is critical for understanding the molecular conformation (T. Banerjee et al., 1991).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their structural components. For instance, the synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides showcases the compounds' ability to undergo specific chemical reactions, leading to novel derivatives with potential anticancer activity (Y. Ostapiuk et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are pivotal for the practical applications of these compounds. Although specific data for "2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide" is not available, related studies, such as the discovery of K-604, highlight the importance of enhancing aqueous solubility and oral absorption for clinical candidacy (K. Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to form specific bonds, are essential for understanding the functional capabilities of these molecules. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation illustrates the chemical versatility and potential for forming diverse derivatives (P. Yu et al., 2014).

Scientific Research Applications

Heterocyclic Syntheses

This compound is a valuable precursor in heterocyclic syntheses, demonstrating excellent atom economy in one-pot cascade reactions. It facilitates the synthesis of 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and imidazo[1,2-c]pyrimidines, which are critical in developing novel therapeutic agents and materials with unique properties (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial Effects

Novel thiazole derivatives incorporating this molecule have shown considerable antimicrobial effects against a range of pathogenic microorganisms, including foodborne Gram-positive and Gram-negative bacteria, yeasts like Candida species, and filamentous fungi such as Aspergillus and Penicillium (M. Y. Cankiliç & L. Yurttaş, 2017).

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor activities, showing significant potential against various human tumor cell lines. This highlights its role in the development of new anticancer agents with the ability to target specific neoplastic diseases (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antiviral Activity

Research into benzimidazole derivatives containing the triazole moiety, similar to the compound , has demonstrated activity against hepatitis C virus (HCV), offering insights into the design of antiviral agents. This showcases the compound's utility in addressing viral infections, a crucial aspect of infectious disease research (B. G. Youssif et al., 2016).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety, synthesized using this compound as a precursor, have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This application is significant in agricultural research, offering potential solutions for pest management (A. Fadda et al., 2017).

properties

IUPAC Name |

2-[[4-amino-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7OS/c1-8-16-9-4-2-3-5-10(9)19(8)6-12-17-18-13(20(12)15)22-7-11(14)21/h2-5H,6-7,15H2,1H3,(H2,14,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZJAHWLQWNGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=NN=C(N3N)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

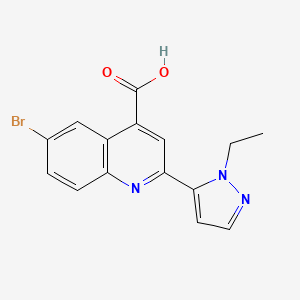

![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)

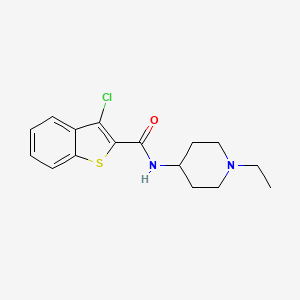

![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)

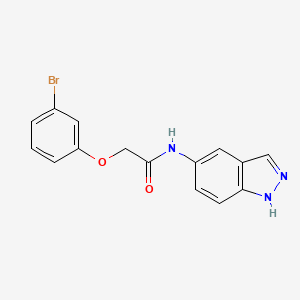

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)

![2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)